An In-Depth Technical Guide to the Physicochemical Characteristics of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one
An In-Depth Technical Guide to the Physicochemical Characteristics of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (CAS No: 6052-75-1), a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into the structural, physical, and spectral properties of the molecule, offering both established data and detailed experimental protocols for its characterization. The methodologies presented are designed to be self-validating, ensuring reproducibility and accuracy in a research and development setting.
Introduction
4-hydroxy-1,6-dimethylpyridin-2(1H)-one belongs to the pyridinone class of heterocyclic compounds. The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral and anticancer properties.[1] The substitution pattern of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, featuring a hydroxyl group at the 4-position and methyl groups at the 1 and 6 positions, imparts specific physicochemical properties that influence its solubility, acidity, and potential for intermolecular interactions. A thorough understanding of these characteristics is paramount for its application in drug design, formulation development, and as an intermediate in organic synthesis.[2] This guide serves as a central repository of this critical information.
Molecular and Physicochemical Properties
A foundational understanding of a compound begins with its fundamental molecular and physical properties. These parameters govern its behavior in various chemical and biological systems.
Chemical Structure and Identifiers
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IUPAC Name: 4-hydroxy-1,6-dimethylpyridin-2-one[1]
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CAS Number: 6052-75-1[1]
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Molecular Formula: C₇H₉NO₂[1]
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Molecular Weight: 139.15 g/mol [1]
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Canonical SMILES: CC1=CC(=CC(=O)N1C)O[1]
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InChI Key: FZLIGRQKDXWIEQ-UHFFFAOYSA-N[1]
// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="0,-1.4!"]; O_C2 [label="O", pos="1.2,2.1!"]; O_C4 [label="O", pos="3.6,-2.1!"]; C_N1 [label="C", pos="-1.2,0.7!"]; C_C6 [label="C", pos="-1.2,-2.1!"]; H_O4 [label="H", pos="4.5,-1.8!"]; H3 [label="H", pos="3.3,0.3!"]; H5 [label="H", pos="1.2,-3.1!"];
// Atom labels with subscripts/superscripts N1_label [label="N1"]; C2_label [label="C2"]; C3_label [label="C3"]; C4_label [label="C4"]; C5_label [label="C5"]; C6_label [label="C6"];
// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C2 -- O_C2 [label="", style=double]; C4 -- O_C4 [label=""]; N1 -- C_N1 [label=""]; C6 -- C_C6 [label=""]; O_C4 -- H_O4 [label=""]; C3 -- H3 [label=""]; C5 -- H5 [label=""]; }
Caption: 2D Chemical Structure of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one.
Tabulated Physicochemical Data
The following table summarizes key physicochemical properties of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. It is important to note that while some experimental data is available, other parameters are based on high-quality computational predictions.
| Property | Value | Source |
| Molecular Weight | 139.15 g/mol | PubChem[1] |
| Melting Point | 273–275 °C (for the closely related 4-hydroxy-6-methylpyridin-2(1H)-one) | Reyes et al., 2013[3] |
| Boiling Point | Not experimentally determined | - |
| Solubility (pH 7.4) | >20.9 µg/mL | PubChem[1] |
| pKa (acid dissociation constant) | Not experimentally determined | - |
| LogP (XLogP3-AA) | 0.1 | PubChem (Computed)[1] |
| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 2 | PubChem (Computed)[1] |
Insight: The positive LogP value, though close to zero, suggests a relatively balanced hydrophilic-lipophilic character. The presence of both hydrogen bond donor (the hydroxyl group) and acceptor (the carbonyl and hydroxyl oxygens) sites indicates the potential for strong intermolecular interactions, influencing its melting point and solubility. The provided solubility at physiological pH is a critical parameter for drug development.
Spectroscopic and Chromatographic Characterization
A comprehensive analytical profile is essential for the unambiguous identification and quality control of any chemical entity. This section outlines the key spectroscopic and chromatographic methods for the characterization of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
Expertise & Experience: The choice of a deuterated solvent is critical. While chloroform-d (CDCl₃) is common, for compounds with acidic protons like the hydroxyl group, dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it can slow down the proton exchange, allowing for the observation of the -OH proton signal.
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, the following signals are expected:
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A singlet for the N-methyl group.
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A singlet for the C6-methyl group.
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Two singlets or doublets for the vinyl protons on the pyridinone ring.
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A broad singlet for the hydroxyl proton, the chemical shift of which will be concentration and solvent dependent.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, seven distinct signals are expected, corresponding to the seven carbon atoms in the structure. The chemical shifts will be indicative of the electronic environment of each carbon. For instance, the carbonyl carbon (C2) will appear significantly downfield.
Trustworthiness: This protocol incorporates a self-validating step by using a known internal standard for accurate chemical shift referencing.
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Sample Preparation: Accurately weigh 5-10 mg of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:
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Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
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Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 scans or more).
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Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
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Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.
Expertise & Experience: Attenuated Total Reflectance (ATR) is often preferred over traditional KBr pellets for solid samples as it requires minimal sample preparation and avoids potential issues with moisture.
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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C-H stretch: Bands in the 2850-3000 cm⁻¹ region due to the methyl groups.
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C=O stretch: A strong, sharp band around 1640-1680 cm⁻¹ for the carbonyl group of the pyridinone ring.[3]
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C=C and C=N stretches: Bands in the 1500-1650 cm⁻¹ region.
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C-O stretch: An absorption in the 1000-1300 cm⁻¹ range.
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Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
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Background Collection: Record a background spectrum of the clean ATR crystal.
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Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
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Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.
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Data Analysis: Process the spectrum to identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.
Expertise & Experience: The choice of solvent can influence the absorption maxima (λ_max) due to solvatochromic effects. It is good practice to record spectra in solvents of differing polarity (e.g., ethanol and cyclohexane) to assess these effects.
The conjugated system of the pyridinone ring is expected to give rise to π → π* transitions, resulting in strong absorption in the UV region. The exact λ_max will depend on the solvent used.
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Solution Preparation: Prepare a stock solution of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., methanol or ethanol). Prepare a series of dilutions to an appropriate concentration for measurement (typically in the µg/mL range).
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Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
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Baseline Correction: Record a baseline spectrum with the cuvettes filled with the solvent.
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Sample Measurement: Record the absorption spectrum of the sample solution from approximately 200 to 400 nm.
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Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 139 should be observed. Common fragmentation pathways for related pyridinones include the loss of methyl radicals or carbon monoxide.
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Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
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Sample Introduction: Introduce the sample either directly via a solids probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
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Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.
Caption: Analytical workflow for compound characterization.
Stability and Degradation
The stability of a compound is a critical parameter, particularly in the context of drug development and formulation. Pyridinone derivatives can be susceptible to degradation under certain conditions.
Expertise & Experience: Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are essential to identify potential degradation products and establish the compound's stability profile. HPLC is the workhorse technique for monitoring these studies due to its separating power and sensitivity.
A systematic stability study would involve:
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Preparing solutions of the compound in various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).
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Exposing the solutions to elevated temperatures (e.g., 60 °C) and/or UV light.
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Analyzing the samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
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Characterizing any significant degradation products using LC-MS/MS to elucidate their structures.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical characteristics of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. By combining available data with detailed, robust experimental protocols, this document serves as a valuable resource for researchers and scientists. The methodologies outlined herein are designed to ensure data integrity and reproducibility, which are the cornerstones of sound scientific practice. Further experimental investigation is warranted to fill the existing gaps in the data, particularly concerning the experimental determination of the melting point, boiling point, and pKa of this specific compound.
References
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Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1534. Retrieved from [Link]
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PubChem. (n.d.). 4-hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one. Retrieved from [Link]
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MySkinRecipes. (n.d.). 4-Hydroxy-1,6-dimethyl-1H-pyridin-2-one. Retrieved from [Link]
